

# Application Notes and Protocols for SBI-115 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SBI-115  |           |
| Cat. No.:            | B1681503 | Get Quote |

### Introduction

**SBI-115** is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of TGR5 signaling. In vitro, **SBI-115** has been demonstrated to inhibit TGR5-mediated downstream effects, such as cyclic adenosine monophosphate (cAMP) production and cell proliferation, in various cell types.[1][3][4] These application notes provide detailed protocols for utilizing **SBI-115** in in vitro settings to study its effects on cell signaling and function.

## **Mechanism of Action**

**SBI-115** functions as a competitive antagonist at the TGR5 receptor. TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is implicated in various cellular processes, including cell proliferation and cystogenesis in polycystic liver disease.[4] By blocking the TGR5 receptor, **SBI-115** prevents the binding of agonists like taurolithocholic acid (TLCA) and consequently inhibits the downstream cAMP signaling pathway.[1][4][5]

## **Data Presentation**

Table 1: In Vitro Activity of SBI-115



| Cell Line                   | Assay<br>Type                                 | Agonist<br>(Concentr<br>ation) | SBI-115<br>Concentr<br>ation | Incubatio<br>n Time            | Observed<br>Effect                                                   | Referenc<br>e |
|-----------------------------|-----------------------------------------------|--------------------------------|------------------------------|--------------------------------|----------------------------------------------------------------------|---------------|
| ADPKD<br>Cholangioc<br>ytes | Cell<br>Proliferatio<br>n                     | TLCA                           | 100-200<br>μΜ                | 24 hours                       | Inhibition of<br>TLCA-<br>induced<br>proliferatio<br>n by 32-<br>48% | [4][6]        |
| ADPKD<br>Cholangioc<br>ytes | Cholangioc<br>yte<br>Spheroid<br>Growth       | TLCA                           | 100-200<br>μΜ                | Not<br>Specified               | Reduction<br>in TLCA-<br>induced<br>spheroid<br>growth by<br>~30%    | [4]           |
| ADPKD<br>Cholangioc<br>ytes | cAMP<br>Levels                                | TLCA                           | 100-200<br>μΜ                | 15-30<br>minutes               | Reduction<br>in TLCA-<br>induced<br>cAMP<br>levels by<br>~30%        | [4][7]        |
| HCT116,<br>SW480            | Cell<br>Proliferatio<br>n (MTT<br>Assay)      | UDCA                           | 100 μΜ                       | 24 hours<br>(pretreatm<br>ent) | Abolished UDCA- induced inhibition of cell growth                    | [3]           |
| PANC-1                      | Cell<br>Viability                             | Not<br>Specified               | 10 μΜ                        | Not<br>Specified               | Decreased cell viability                                             | [1]           |
| PANC-1,<br>BXPC3            | Cell Proliferatio n (CCK-8, Colony Formation) | Not<br>Specified               | Not<br>Specified             | Not<br>Specified               | Decreased<br>cell<br>proliferatio<br>n                               | [8]           |



Inhibition of TGR5-**HEK293** cAMP IC<sub>50</sub> ≈ 120 (expressin Not Not mediated Accumulati [5] Specified g human nM Specified **cAMP** on TGR5) accumulati on

# Experimental Protocols Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on HCT116 and SW480 cells.[3]

#### Materials:

- HCT116 or SW480 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- SBI-115 (stock solution in DMSO)
- Ursodeoxycholic acid (UDCA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates
- Multiskan plate reader

#### Procedure:

- Seed HCT116 or SW480 cells in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere overnight.
- Pretreat the cells with 100 μM SBI-115 for 24 hours.



- Following pretreatment, treat the cells with UDCA for 36 hours. Include appropriate controls (vehicle control, **SBI-115** alone, UDCA alone).
- After the treatment period, add 20  $\mu L$  of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a Multiskan plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Protocol 2: cAMP Measurement Assay**

This protocol is based on studies in cholangiocytes.[7]

#### Materials:

- Cholangiocytes (e.g., ADPKD cholangiocytes)
- Complete cell culture medium
- **SBI-115** (stock solution in DMSO)
- TGR5 agonist (e.g., Taurolithocholic acid TLCA, 25 μΜ)
- cAMP assay kit (e.g., Bridge-It cAMP designer cAMP assay)
- 24-well plates

#### Procedure:

- Seed cholangiocytes in 24-well plates at a density of 10,000 cells/well and culture until they
  reach the desired confluency.
- Pre-incubate the cells with **SBI-115** (100  $\mu$ M or 200  $\mu$ M) for a specified duration (e.g., 30 minutes).



- Stimulate the cells with a TGR5 agonist (e.g., 25 μM TLCA) for 15-30 minutes. Include appropriate controls (vehicle, SBI-115 alone, TLCA alone).
- Lyse the cells according to the instructions of the cAMP assay kit.
- Measure the intracellular cAMP levels using the assay kit and a suitable plate reader.
- Normalize cAMP levels to the total protein concentration in each sample.

## **Protocol 3: Cholangiocyte Spheroid Growth Assay**

This protocol is based on in vitro 3D culture models of cholangiocytes.[4]

#### Materials:

- Cholangiocytes (e.g., ADPKD cholangiocytes)
- Matrigel or other suitable extracellular matrix
- · Complete cell culture medium
- SBI-115 (stock solution in DMSO)
- TGR5 agonist (e.g., TLCA)
- Microscopy imaging system

#### Procedure:

- Prepare a single-cell suspension of cholangiocytes.
- Embed the cells in Matrigel in a suitable culture plate (e.g., 24-well plate).
- Allow the Matrigel to solidify, then add complete culture medium.
- Culture the cells for several days to allow for the formation of spheroids.
- Treat the spheroids with SBI-115 (100-200 μM) in the presence or absence of a TGR5 agonist (e.g., TLCA). Include appropriate controls.



- Monitor spheroid growth over time by capturing images using a microscope.
- Quantify the spheroid size (e.g., area or volume) using image analysis software.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: SBI-115 mechanism of action.





Click to download full resolution via product page

Caption: MTT cell proliferation assay workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. SBI-115 Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBI-115 | GPCR19 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SBI-115 in In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681503#sbi-115-experimental-protocol-for-in-vitrostudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com